![molecular formula C14H19NO2S2 B2724671 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide CAS No. 2415598-98-8](/img/structure/B2724671.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide, also known as compound 1, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 involves the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Compound 1 has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-tumor genes. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to activate the Nrf2 pathway, which is a key pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to have low toxicity, making it a safe N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide to work with. However, one limitation of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1. One direction is to further elucidate its mechanism of action, particularly with regards to its effects on the Nrf2 pathway. Another direction is to investigate its potential for the treatment of neurodegenerative diseases, as well as other inflammatory and autoimmune diseases. Furthermore, future studies could investigate the structure-activity relationship of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 and its analogs to optimize its therapeutic potential. Overall, the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 holds great promise for the development of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 involves several steps, including the reaction between 3-methylbenzoyl chloride and 6-hydroxy-1,4-dithiepane-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. In addition, it has shown potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compound 1 has also been studied as a potential drug candidate for the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c1-11-3-2-4-12(7-11)13(16)15-8-14(17)9-18-5-6-19-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDONUHLBUEUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)
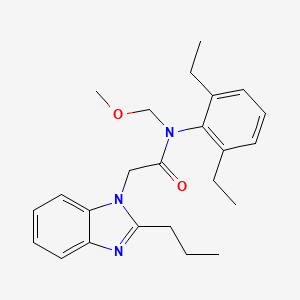
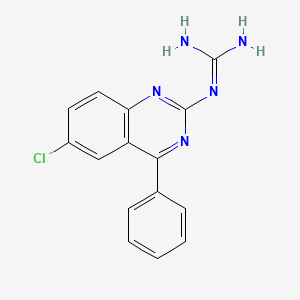
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)

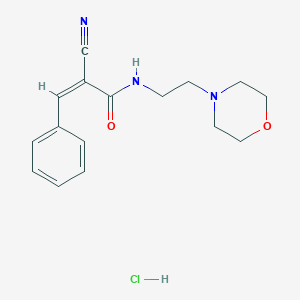
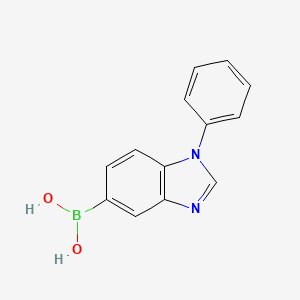

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2724603.png)

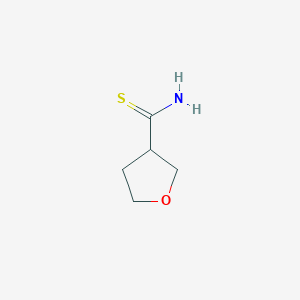
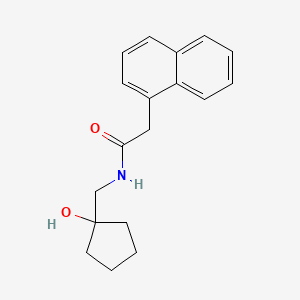
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)